3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride
Description
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Properties
IUPAC Name |
3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5.2ClH/c9-3-1-2-7-4-10-8-11-6-12-13(8)5-7;;/h4-6H,1-3,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORZZEUAPPDUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC=NN21)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyrimidine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
Similar compounds have been found to selectively bind at a given camp pde site in the cardiovascular system .
Biochemical Pathways
Related compounds have been found to inhibit cdk2/cyclin a2, which is a key regulator of the cell cycle .
Result of Action
Similar compounds have been found to display moderate antiproliferative activities against cancer cells .
Biochemical Analysis
Biochemical Properties
3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit enzymes such as JAK1 and JAK2, which are crucial in cell signaling pathways. The compound’s interaction with these enzymes involves binding to their active sites, thereby preventing substrate access and subsequent enzyme activity. Additionally, it may interact with other biomolecules, such as nucleic acids, influencing gene expression and cellular metabolism.
Cellular Effects
The effects of 3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the ERK signaling pathway. This compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, it has been shown to induce apoptosis in cancer cells by affecting the expression of apoptosis-related proteins. Furthermore, it can cause cell cycle arrest, thereby inhibiting cell proliferation.
Molecular Mechanism
At the molecular level, 3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of JAK1 and JAK2 involves binding to the ATP-binding sites of these enzymes, preventing their phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular responses. Additionally, the compound may interact with DNA, influencing transcriptional activity and gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride in laboratory settings are crucial for its effectiveness. Over time, the compound may undergo degradation, leading to a decrease in its activity. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. Its stability can be influenced by various factors, such as temperature, pH, and the presence of other chemicals.
Dosage Effects in Animal Models
In animal models, the effects of 3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride vary with dosage. At lower doses, it has been observed to have therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. The threshold for these adverse effects varies among different animal models, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Additionally, it may affect metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride within cells and tissues are critical for its function. It is transported across cell membranes by specific transporters and may bind to proteins that facilitate its distribution. The compound’s localization within cells can influence its activity, with accumulation in specific compartments potentially enhancing its effects.
Subcellular Localization
The subcellular localization of 3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride is essential for its activity. It may be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications. This localization can affect its function, with nuclear localization potentially influencing gene expression and mitochondrial localization impacting cellular metabolism.
Biological Activity
The compound 3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride , with the CAS number 1949836-66-1 , is a nitrogen-containing heterocyclic compound that has drawn attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride is with a molecular weight of 250.13 g/mol . The compound contains a triazole ring fused with a pyrimidine structure, which is typical for many biologically active molecules.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃Cl₂N₅ |
| Molecular Weight | 250.13 g/mol |
| CAS Number | 1949836-66-1 |
| IUPAC Name | 3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride |
Antiproliferative Effects
Research indicates that compounds similar to 3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study on [1,2,3]triazolo[4,5-d]pyrimidine derivatives revealed that these compounds could inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: Compound 43
In a related study involving triazolo-pyrimidine derivatives, compound 43 demonstrated potent antiproliferative effects with an IC₅₀ value of 0.85 μM against MGC-803 gastric cancer cells. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Another aspect of biological activity includes antimicrobial properties. Related compounds have shown moderate activity against various bacterial and fungal strains. For example, synthesized triazolo derivatives were tested against common pathogens and exhibited notable effects comparable to established antibiotics like streptomycin .
The biological mechanisms attributed to these compounds often involve:
- Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from proliferating.
- Antimicrobial Mechanisms : Disruption of microbial cell wall synthesis or function.
Summary of Biological Evaluations
A table summarizing key findings from various studies on triazolo-pyrimidine derivatives is presented below:
| Study Reference | Activity Type | Cell Line/Pathogen | IC₅₀/Activity Level |
|---|---|---|---|
| Antiproliferative | MGC-803 (gastric cancer) | 0.85 μM | |
| Antimicrobial | Various bacteria/fungi | Moderate activity |
Future Directions
The ongoing research into the biological activities of triazolo-pyrimidine derivatives suggests potential therapeutic applications in oncology and infectious diseases. Further studies are needed to explore the full range of biological effects and optimize these compounds for clinical use.
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 3-{Triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine typically involves:
- Construction of the 1,2,4-triazolo[1,5-a]pyrimidine core.
- Introduction of substituents at specific positions on the fused ring system.
- Attachment of the propan-1-amine side chain.
- Formation of the dihydrochloride salt for enhanced stability and solubility.
The preparation often follows multi-step sequences, including cyclization, halogenation, nucleophilic substitution, and salt formation.
Key Synthetic Routes
Cyclization to Form the Triazolo[1,5-a]pyrimidine Core
A common approach starts with the reaction of appropriate diethylmalonate derivatives with 3-amino-1,2,4-triazole in the presence of a base such as tributylamine. This reaction is carried out in a sealed tube at elevated temperatures (~170 °C) to induce cyclization, forming a triazolopyrimidine disodium salt intermediate. This intermediate is then treated with phosphoryl chloride (POCl3) at 130 °C to yield dichloro-substituted triazolopyrimidine derivatives, which serve as key intermediates for further functionalization.
Nucleophilic Substitution with Propan-1-amine
The dichloro-triazolopyrimidine intermediate undergoes nucleophilic aromatic substitution with propan-1-amine or its hydrochloride salt in polar aprotic solvents such as N,N-dimethylformamide (DMF) at room temperature. The reaction is typically facilitated by bases like triethylamine or diisopropylethylamine to neutralize the released HCl and drive the substitution to completion. This step installs the propan-1-amine moiety at the 6-position of the triazolo[1,5-a]pyrimidine ring.
Salt Formation: Dihydrochloride Preparation
The free base of 3-{Triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine is converted into its dihydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. This salt formation improves the compound's physical properties, such as solubility and stability, which are critical for pharmaceutical formulation.
Detailed Reaction Conditions and Yields
Representative Experimental Procedure
Synthesis of 3-{Triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine:
- To a solution of dichloro-triazolopyrimidine intermediate (1.0 equiv) in DMF (0.1 M), add propan-1-amine hydrochloride (1.5–3.0 equiv) and triethylamine (3.0 equiv).
- Stir the mixture at room temperature for 1–2 hours.
- Dilute the reaction mixture with water and extract with ethyl acetate (3×).
- Wash combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography or preparative HPLC.
- Treat the purified free base with hydrochloric acid to obtain the dihydrochloride salt as a solid.
Research Findings and Notes
- The one-step coupling of dichloro-triazolopyrimidine intermediates with amines is efficient and high yielding, providing rapid access to diverse derivatives including 3-{Triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine.
- The use of sealed tubes and elevated temperatures in early steps ensures complete cyclization and chlorination, critical for the success of downstream substitution reactions.
- The dihydrochloride salt form enhances the compound’s pharmaceutical properties, including solubility and stability, making it suitable for further biological evaluation.
- Variations in the amine substituent and reaction conditions have been explored to optimize yields and purity, with purification typically achieved by silica gel chromatography or reverse-phase HPLC.
Q & A
Q. What are the optimal synthetic routes for 3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride, and how can purity be validated?
Methodological Answer: The synthesis of triazolo-pyrimidine derivatives typically involves condensation reactions. For example, a protocol adapted from Shah and Rojivadiya ( ) uses a fusion method with dimethylformamide (DMF) as a solvent. Key steps include:
- Reacting precursors (e.g., aminotriazole, keto esters, aldehydes) under controlled heating (10–12 minutes).
- Purification via crystallization in ethanol and air-drying.
- Validation of purity using TLC, melting point analysis (205–207°C range), and spectroscopic techniques (¹H/¹³C NMR, IR).
For dihydrochloride salt formation, stoichiometric HCl addition under anhydrous conditions is recommended. Impurity profiling can leverage HPLC or LC-MS, referencing standards like those in (e.g., MM0421.03 for dihydrochloride derivatives) .
Q. How should researchers design experiments to characterize the compound’s physicochemical and antioxidant properties?
Methodological Answer: Adopt a split-plot randomized block design (as in ) to account for variables like solvent systems or pH. For physicochemical characterization:
- Solubility : Use shake-flask methods across solvents (water, DMSO, ethanol).
- Stability : Perform accelerated degradation studies (40°C/75% RH for 1–3 months) with HPLC monitoring.
For antioxidant activity, follow protocols in : - DPPH/ABTS assays : Measure radical scavenging at 517 nm/734 nm.
- Total phenolic content : Use Folin-Ciocalteu reagent with gallic acid calibration.
Include triplicates and negative controls to minimize batch variability .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer: Refer to GHS guidelines ( ) for hazard identification:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods during synthesis or weighing.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Conduct regular risk assessments, especially for inhalation/contact exposure, and maintain SDS documentation .
Advanced Research Questions
Q. How can environmental fate and ecotoxicological impacts of this compound be systematically evaluated?
Methodological Answer: Implement a tiered framework ( ):
- Phase 1 (Lab) : Determine physicochemical properties (logP, pKa) and biodegradability (OECD 301 tests).
- Phase 2 (Microcosm) : Assess soil/water partitioning and photolytic degradation using LC-MS/MS.
- Phase 3 (Ecotoxicology) : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna, Aliivibrio fischeri).
Statistical analysis should include ANOVA for environmental compartment comparisons and LC50/EC50 calculations .
Q. How do tautomeric forms of the triazolo-pyrimidine core influence reactivity, and how can they be resolved spectroscopically?
Methodological Answer: The triazolo-pyrimidine moiety exhibits tautomerism between 1,2,4-triazole and pyrimidine configurations ( ). To resolve:
- ¹H/¹³C NMR : Compare chemical shifts in DMSO-d6 vs. CDCl3; tautomers show distinct NH/CH signals.
- X-ray crystallography : Resolve solid-state structures to confirm dominant tautomers.
- Computational modeling : Use DFT (B3LYP/6-31G*) to predict stability trends.
Dynamic NMR at variable temperatures (e.g., –50°C to 50°C) can detect tautomeric equilibria .
Q. How should contradictory bioactivity data across studies be analyzed and reconciled?
Methodological Answer: Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Meta-analysis : Pool data from ≥5 independent studies using random-effects models (e.g., RevMan software).
- Dose-response validation : Replicate assays with standardized protocols (e.g., ’s antioxidant methods).
- Structure-activity relationship (SAR) : Compare results with analogs () to isolate substituent effects.
Report confidence intervals and heterogeneity indices (I²) to quantify variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
